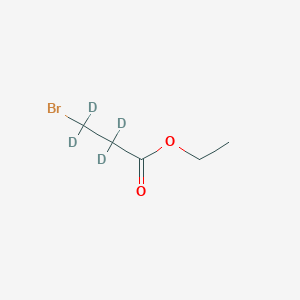![molecular formula C15H21NO5 B018750 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile CAS No. 7520-70-9](/img/structure/B18750.png)
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the use of lithiation, reaction with nitrosopropane, and oxidation steps to produce specific molecular frameworks. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation with Ag2O (Fujita et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups can be extensively analyzed through X-ray crystallography, FT-IR, 1H, and 13C NMR spectroscopies. These methods help in understanding the conformation, bonding, and stereochemistry. For instance, supramolecular structures of related compounds were determined, highlighting the importance of weak C-H...O hydrogen bonds in forming dimeric or tetrameric structures (Low et al., 2002).
Chemical Reactions and Properties
Chemical reactions such as cyclodimerization and Michael addition are significant for the functionalization or transformation of the molecule into derivatives with desired properties. The cyclodimerisation of 3-methyl-2-butenenitrile under specific conditions to form cyclodimeric products is one example (Tucker et al., 1981).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application of the compound in various domains. The polymorphic nature, solvatochromic effect, and aggregation-induced emission characteristics of similar compounds have been studied to understand their behavior in different environments (Galer et al., 2014).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and interaction with other molecules are defined by the molecular structure and functional groups. Studies on related compounds reveal insights into their electro-optical and charge-transport properties, demonstrating the potential for application in electronic devices (Irfan et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
In the realm of chemical synthesis, research on compounds with similar structures or functionalities to 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile is extensive. For instance, studies on the synthesis and characterization of various ethers and siloxanes explore methodologies that could be applied to this compound. The practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates innovative approaches to creating versatile intermediates for metal passivators and light-sensitive materials, which might inspire synthesis routes or applications for 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile (Gu et al., 2009).
Environmental Safety and Analysis
The environmental safety of chemicals is a significant concern, leading to research on the analysis and breakdown of similar compounds. For instance, the review of recent findings on the occurrence and fates of siloxanes in environmental compartments provides insights into the environmental behavior of related compounds, which could inform studies on the environmental impact of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile (Xiang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEDBQYCETMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566523 | |
| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
CAS RN |
7520-70-9 | |
| Record name | α-(Dimethoxymethyl)-3,4,5-trimethoxybenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7520-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















